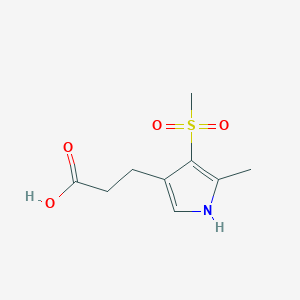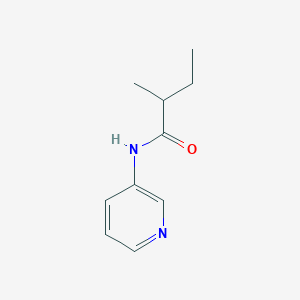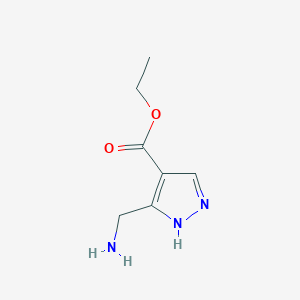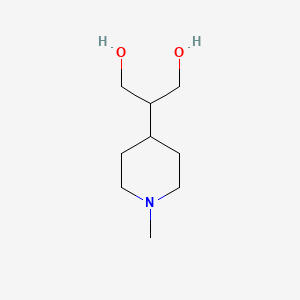
2-(1-methylpiperidin-4-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methylpiperidin-4-yl)propane-1,3-diol, also known as 1-methyl-4-piperidinopropan-1,3-diol (MPPD) is a synthetic organic compound used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and is soluble in water and alcohol. MPPD is a versatile compound that can be used for a variety of purposes in the laboratory, including as a reagent for organic synthesis, a catalyst for various reactions, and as a tool for studying biochemical and physiological effects.
Applications De Recherche Scientifique
MPPD is widely used in scientific research as a reagent for organic synthesis, a catalyst for various reactions, and as a tool for studying biochemical and physiological effects. It has been used to synthesize a variety of compounds, including peptides, amides, and heterocyclic compounds. It has also been used as a catalyst for the synthesis of various polymers, such as polyurethanes and polyesters. In addition, MPPD has been used to study the biochemical and physiological effects of various drugs, including opioids, anticonvulsants, and antipsychotics.
Mécanisme D'action
The mechanism of action of MPPD is not fully understood. However, it is believed that MPPD acts as a proton donor, enabling the formation of various compounds by facilitating the transfer of protons between molecules. In addition, it is believed that MPPD may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
MPPD has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, potentially helping to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, potentially helping to reduce inflammation in the body. In addition, MPPD has been found to have anti-tumor effects, potentially helping to prevent the growth of cancerous cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPD in laboratory experiments is its versatility. It can be used as a reagent for organic synthesis, a catalyst for various reactions, and as a tool for studying biochemical and physiological effects. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using MPPD for laboratory experiments. It is not very stable and can degrade over time, and it is also toxic and should be handled with care.
Orientations Futures
The potential applications of MPPD in scientific research are vast and varied. It could be used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs and therapies. In addition, it could be used to study the effects of environmental toxins, and to develop new methods of detoxification. Finally, it could be used to study the effects of various compounds on the human body, and to develop new treatments for various diseases and disorders.
Méthodes De Synthèse
MPPD is synthesized through a two-step process, beginning with the reaction of 1-methylpiperidine with ethyl chloroformate. This reaction produces 2-(1-methylpiperidin-4-yl)propane-1,3-dioliperidinopropan-1,3-diol ethyl ester, which is then hydrolyzed to form the desired product, MPPD. The reaction is carried out in an aqueous solution of sodium hydroxide, and the final product is separated and purified by distillation.
Propriétés
IUPAC Name |
2-(1-methylpiperidin-4-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-10-4-2-8(3-5-10)9(6-11)7-12/h8-9,11-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPCXZKWENCWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpiperidin-4-yl)propane-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

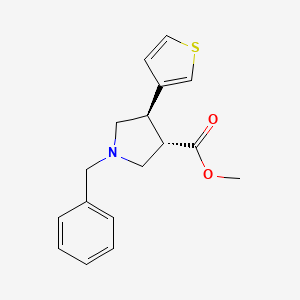

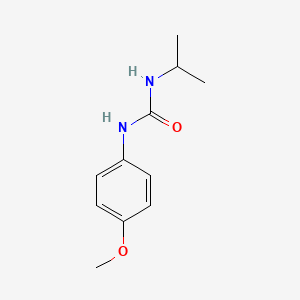


![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)
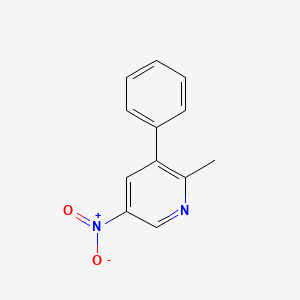

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)
